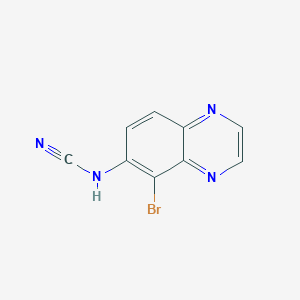
4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-C-(Chloromethyl)-2’-deoxy-2’-fluoro-cytidine 3’,5’-Bis(2-methylpropanoate) is a synthetic nucleoside analog. This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental component of RNA. The modifications in this compound, including the chloromethyl and fluoro groups, as well as the esterification with 2-methylpropanoate, are designed to enhance its stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-C-(Chloromethyl)-2’-deoxy-2’-fluoro-cytidine 3’,5’-Bis(2-methylpropanoate) typically involves multiple steps:
Starting Material: The synthesis begins with 2’-deoxy-2’-fluoro-cytidine.
Chloromethylation: The 4’-position of the nucleoside is chloromethylated using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride.
Esterification: The 3’ and 5’ hydroxyl groups are esterified with 2-methylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing efficiency and minimizing by-products.
化学反应分析
Types of Reactions
4’-C-(Chloromethyl)-2’-deoxy-2’-fluoro-cytidine 3’,5’-Bis(2-methylpropanoate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and the parent nucleoside.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chloromethyl and fluoro groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products include azido or thiol derivatives of the nucleoside.
Hydrolysis: Yields the parent nucleoside and 2-methylpropanoic acid.
Oxidation and Reduction: Depending on the specific reaction, products can include various oxidized or reduced forms of the nucleoside.
科学研究应用
4’-C-(Chloromethyl)-2’-deoxy-2’-fluoro-cytidine 3’,5’-Bis(2-methylpropanoate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential to interfere with nucleic acid metabolism and function.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to incorporate into DNA and RNA, disrupting replication and transcription processes.
Industry: Potential use in the development of novel pharmaceuticals and biotechnological applications.
作用机制
The mechanism of action of 4’-C-(Chloromethyl)-2’-deoxy-2’-fluoro-cytidine 3’,5’-Bis(2-methylpropanoate) involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA and RNA Polymerases: By mimicking natural nucleosides, it can be incorporated into growing nucleic acid chains, leading to chain termination or faulty replication.
Induce Mutagenesis: The presence of the fluoro and chloromethyl groups can cause structural distortions in nucleic acids, leading to mutations.
Disrupt Cellular Processes: By interfering with nucleic acid synthesis, it can disrupt various cellular processes, leading to cell death, particularly in rapidly dividing cells such as cancer cells.
相似化合物的比较
Similar Compounds
2’-Deoxy-2’-fluoro-cytidine: Lacks the chloromethyl and ester groups, making it less stable and potentially less active.
4’-C-(Chloromethyl)-2’-deoxy-cytidine: Similar but lacks the fluoro group, which may affect its biological activity.
2’-Deoxy-2’-fluoro-5-methyl-cytidine: Contains a methyl group at the 5-position, which can alter its interaction with nucleic acid polymerases.
Uniqueness
4’-C-(Chloromethyl)-2’-deoxy-2’-fluoro-cytidine 3’,5’-Bis(2-methylpropanoate) is unique due to the combination of modifications at the 4’, 2’, and 3’,5’ positions. These modifications enhance its stability, increase its resistance to enzymatic degradation, and potentially improve its biological activity compared to other nucleoside analogs.
This compound’s unique structure and properties make it a valuable tool in scientific research and a promising candidate for therapeutic development.
属性
CAS 编号 |
1445383-02-3 |
|---|---|
分子式 |
C₁₈H₂₅ClFN₃O₆ |
分子量 |
433.86 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride](/img/structure/B1144506.png)



![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)
